REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:10])[CH3:9])=[CH:4][C:3]=1[CH3:11].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[CH3:11] |f:1.2|
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Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1)C(C)O)C
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Name
|
|
Quantity
|
2.62 g
|
Type
|
reactant
|
Smiles
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[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
And the reaction was stirred at room temperature for 12 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between dichloromethane (3*20 mL) and brine (20 mL)
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Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=30:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.08 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |